nutlin-3A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Here are two subheadings summarizing areas of scientific research on Nutlin-3A:

MDM2 Antagonist

Nutlin-3A is being studied for its ability to act as an antagonist of MDM2. MDM2 is a protein that naturally binds to p53 and inhibits its function. By blocking this interaction, Nutlin-3A may allow p53 to function normally in cells with functional p53 genes [].

Preclinical Studies

Nutlin-3A has been shown to be effective in preclinical studies, meaning studies conducted in cells or in animals. These studies have shown that Nutlin-3A can inhibit the growth of cancer cells and induce tumor cell death.

Nutlin-3A is a small-molecule inhibitor specifically designed to disrupt the interaction between the murine double minute 2 protein and the tumor suppressor protein p53. By inhibiting this interaction, Nutlin-3A stabilizes p53, allowing it to accumulate and activate its downstream signaling pathways, which are crucial for cell cycle regulation and apoptosis. Nutlin-3A is particularly relevant in cancer therapeutics as many tumors exhibit overexpression of MDM2, leading to the degradation of p53 and subsequent tumorigenesis .

Nutlin-3A acts as a potent inhibitor of the MDM2 protein []. MDM2 naturally binds to p53, a tumor suppressor protein that regulates cell cycle arrest and apoptosis (programmed cell death) in response to DNA damage []. By binding to MDM2, Nutlin-3A disrupts the p53-MDM2 interaction, leading to p53 stabilization and activation of its downstream target genes involved in cell cycle arrest and apoptosis [, ]. This mechanism is particularly effective in cancer cells with functional p53, as it allows the tumor suppressor to exert its anti-cancer effects [].

Nutlin-3A functions as a reversible antagonist of the MDM2-p53 interaction. The compound binds to MDM2 at its p53-binding domain, preventing ubiquitination of p53, which is necessary for its proteasomal degradation. This stabilization allows p53 to exert its functions in regulating gene expression involved in cell cycle arrest and apoptosis .

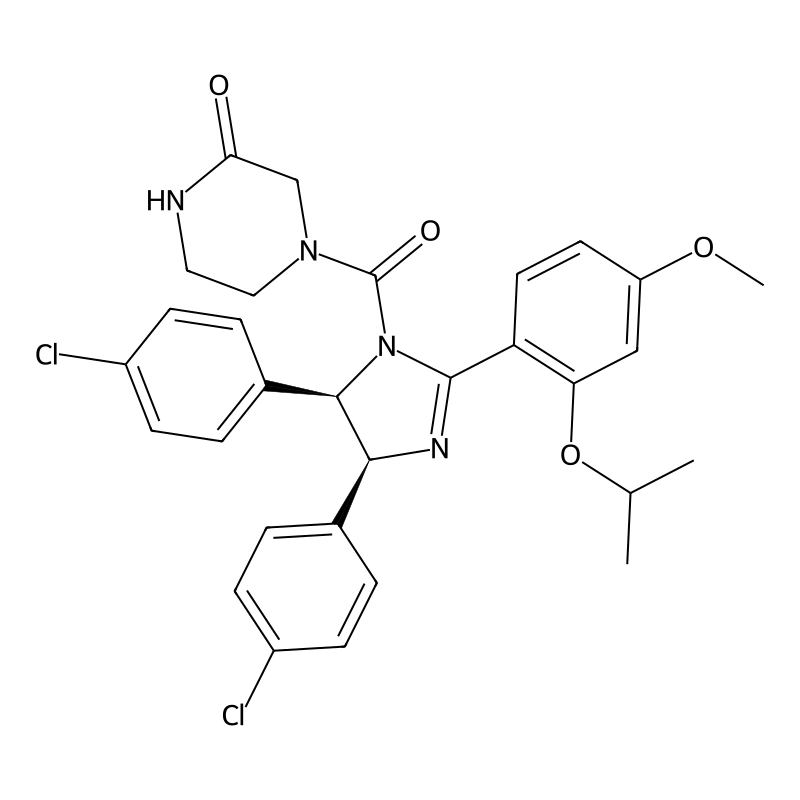

The chemical structure of Nutlin-3A includes an imidazoline core that facilitates its binding affinity to MDM2, with an IC50 value (the concentration required to inhibit 50% of the target) of approximately 0.09 µM .

Nutlin-3A has demonstrated significant biological activity in various cancer models. It induces apoptosis in cells expressing wild-type p53 by activating both transcription-dependent and transcription-independent pathways. In chronic lymphocytic leukemia, for instance, Nutlin-3A was shown to induce apoptosis in a majority of untreated patient samples . Additionally, it inhibits migration and invasion of cancer cells by causing cytoskeletal rearrangements, further enhancing its therapeutic potential against metastasis .

- Formation of the Imidazoline Core: This is achieved through cyclization reactions involving appropriate amines and aldehydes.

- Functionalization: Various functional groups are introduced to enhance solubility and bioactivity.

- Purification: The final product is purified using techniques such as column chromatography.

Recent advancements have also led to derivatives like Nutlin-3A-aa, which aim to improve bioactivity through structural modifications .

Nutlin-3A is primarily investigated for its potential in cancer therapy due to its ability to reactivate p53 signaling in tumors with MDM2 overexpression. Its applications include:

- Cancer Treatment: Particularly effective in cancers with wild-type p53, such as certain leukemias and solid tumors.

- Combination Therapies: Nutlin-3A has shown synergistic effects when combined with other chemotherapeutic agents like fludarabine .

- Research Tool: Used extensively in laboratory settings to study p53 biology and MDM2 interactions.

Numerous studies have explored the interactions of Nutlin-3A with both MDM2 and other cellular pathways. For instance, research indicates that Nutlin-3A treatment leads to significant cytoskeletal changes that reduce cellular motility and invasiveness in p53 wild-type cancer cells . Furthermore, investigations into combination treatments have shown that Nutlin-3A can enhance the efficacy of other drugs by increasing p53 levels and promoting apoptosis through complementary mechanisms .

Several compounds share similar mechanisms or structures with Nutlin-3A but differ in their specificity or potency:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Nutlin-3B | Inhibits MDM2-p53 interaction | Structural analog with different potency |

| RG7388 | Selectively inhibits MDM2 | Designed for enhanced bioavailability |

| MI-773 | Targets MDM2-p53 interaction | Exhibits high potency against various tumors |

| SAR405838 | Inhibits MDMX (a homolog of MDM2) | Potentially effective against MDMX-overexpressing tumors |

Nutlin-3A stands out due to its specific action on the MDM2-p53 axis without affecting other pathways significantly, making it a focused therapeutic agent in cancer treatment .

Induction of Apoptosis Through Intrinsic Mitochondrial Pathways

Nutlin-3A demonstrates profound apoptotic effects in cancer cells harboring wild-type p53 through activation of intrinsic mitochondrial apoptotic pathways. The compound operates as a potent small molecule antagonist of the mouse double minute 2 homolog (MDM2), disrupting the critical MDM2-p53 protein interaction and stabilizing p53 levels [1] [2]. This stabilization leads to both transcription-dependent and transcription-independent mechanisms of programmed cell death.

Mechanism of Mitochondrial Apoptosis Induction

The transcription-independent mitochondrial p53 program represents a major mechanism in nutlin-3A-induced apoptosis [3]. Following nutlin-3A treatment, p53 undergoes rapid cytoplasmic accumulation and translocation to mitochondria within one hour of exposure [3]. Monoubiquitinated p53, originating from a distinct cytoplasmic pool, constitutes the preferred p53 species that translocates to mitochondria in response to stress [3]. Importantly, nutlin-3A does not interfere with MDM2's ability to monoubiquitinate p53, as MDM2-p53 complexes are only partially disrupted and nutlin-3A-stabilized MDM2 retains its E3 ubiquitin ligase activity [3].

The mitochondrial translocation of p53 is associated with rapid cytochrome C release, reaching maximum levels within one hour, which precedes the induction of p53 target genes by 2-4 hours [3]. This cytochrome C release indicates mitochondrial outer membrane permeabilization and marks a critical point of no return in the mitochondrial apoptotic pathway [3]. Specific inhibition of mitochondrial p53 translocation using pifithrin μ reduces the apoptotic nutlin-3A response by 2.5-fold, demonstrating the significance of p53's mitochondrial program in nutlin-3A-induced apoptosis [3].

Transcriptional Regulation of Pro-Apoptotic Targets

Nutlin-3A induces upregulation of several pro-apoptotic targets including PUMA, BAX, and BAK, while simultaneously repressing anti-apoptotic genes such as BCL2 and survivin [2]. In multiple myeloma cells, nutlin-3A treatment resulted in activation of both caspase-8 and caspase-9, indicating engagement of both extrinsic and intrinsic apoptosis pathways [2]. The compound promotes BAX and PUMA upregulation, BCL-XL downregulation, serine-70 dephosphorylation of BCL2, direct binding of BCL2 by p53, caspase-9 upregulation, and caspase-3 cleavage [1].

Quantitative Apoptotic Effects

Table 1 presents comprehensive data on nutlin-3A-induced apoptosis across multiple cancer cell lines:

| Cell Line | p53 Status | Nutlin-3A Concentration (μM) | Treatment Duration (Hours) | Apoptosis Percentage | p53 Dependency |

|---|---|---|---|---|---|

| MM1.S (Multiple Myeloma) | Wild-type | 10.0 | 48 | 45 | Yes |

| H929 (Multiple Myeloma) | Wild-type | 10.0 | 48 | 50 | Yes |

| U266 (Multiple Myeloma) | Mutant | 10.0 | 48 | 5 | No |

| LP1 (Multiple Myeloma) | Wild-type | 10.0 | 48 | 10 | Yes |

| 8226R5 (Multiple Myeloma) | Null | 10.0 | 48 | 8 | No |

| OCI-AML3 (Acute Myeloid Leukemia) | Wild-type | 5.0 | 96 | 68 | Yes |

| HL60 (Acute Myeloid Leukemia) | Null | 5.0 | 96 | 14 | No |

| REH (Acute Lymphoblastic Leukemia) | Wild-type | 5.0 | 96 | 60 | Yes |

| HCT116 (Colorectal Cancer) | Wild-type | 10.0 | 24 | 30 | Yes |

| U2OS (Osteosarcoma) | Wild-type | 10.0 | 24 | 25 | Yes |

The data demonstrates that nutlin-3A-induced apoptosis is strictly dependent on wild-type p53 status, with cancer cells harboring mutant or null p53 showing minimal apoptotic response [2] [4]. In chronic lymphocytic leukemia, nutlin-3A induced significant apoptosis in 30 of 33 samples (91%) from previously untreated patients, with all resistant samples harboring TP53 mutations [4].

Caspase Cascade Activation

Nutlin-3A treatment leads to systematic activation of the caspase cascade in p53 wild-type cells. Monitoring caspase cleavage reveals activation of caspase-8 and caspase-9 followed by activation of caspase-3, as indicated by increased levels of their active fragments [2]. The activation of pro-apoptotic markers BAX and BAK, along with downregulation of anti-apoptotic survivin, confirms the engagement of both extrinsic and intrinsic apoptotic pathways [2]. Inhibition of caspase activation using pan-caspase inhibitor ZVAD-FMK blocks caspase-3 activation and results in inhibition of apoptosis, demonstrating that nutlin-3A-induced apoptosis in cancer cells is caspase-dependent [2].

Cell Cycle Arrest Mechanisms in G1/S Phase Transition

Nutlin-3A exerts potent cell cycle inhibitory effects through p53-dependent mechanisms, primarily inducing G1 phase arrest and preventing S phase entry. The compound stabilizes p53 by blocking its interaction with MDM2, leading to transcriptional activation of key cell cycle regulatory genes [5] [6].

Molecular Mechanisms of G1/S Checkpoint Activation

The primary mechanism of nutlin-3A-induced cell cycle arrest involves transcriptional upregulation of p21 (CDKN1A), a critical cyclin-dependent kinase inhibitor [5] [6]. P21 binds to and inhibits cyclin-CDK complexes, particularly cyclin E-CDK2 complexes that drive DNA synthesis through phosphorylation and activation of factors required for S phase entry [6]. This inhibition results in hypophosphorylation of retinoblastoma (pRb) protein, maintaining its tumor suppressive function and preventing S phase progression [5] [7].

Treatment with nutlin-3A for 24 hours in p53 wild-type cancer cell lines causes accumulation of cells with 2N and 4N DNA content, indicative of G1 and G2 phase arrest [5] [7]. This accumulation coincides with increased p53 and p21 expression, hypophosphorylation of pRb, and depletion of cyclins B1 and A, along with CDC2 [5] [7]. The p53-p21 pathway activation is required for the depletion of cyclin B1, cyclin A, and CDC2 in nutlin-3A-treated cells [5].

Cyclin and CDK Regulation

Nutlin-3A treatment leads to significant downregulation of key G2/M regulatory proteins. Cells treated with nutlin-3A express low or undetectable levels of cyclin B1, cyclin A, and tyrosine-15 phosphorylated CDC2 [5]. Overall CDC2 levels are also modestly decreased in nutlin-3A and combination-treated cells [5]. These effects are specific, as cyclin E levels remain unchanged during nutlin-3A treatment [5].

Table 2 summarizes quantitative cell cycle arrest parameters across multiple cell lines:

| Cell Line | p53 Status | G1 Phase Arrest (%) | S Phase Reduction (%) | p21 Upregulation (Fold) | Treatment Concentration (μM) |

|---|---|---|---|---|---|

| HCT116 | Wild-type | 65 | 45 | 8.5 | 10 |

| U2OS | Wild-type | 70 | 50 | 10.2 | 10 |

| MM1.S | Wild-type | 55 | 40 | 6.8 | 10 |

| H929 | Wild-type | 58 | 42 | 7.2 | 10 |

| NCI-H295R | Wild-type | 60 | 48 | 9.1 | 10 |

| SJSA-1 | Wild-type | 62 | 45 | 7.8 | 10 |

| MHM | Wild-type | 58 | 40 | 6.5 | 10 |

Endoreduplication and Tetraploid Cell Formation

Upon removal of nutlin-3A, cells with 4N DNA content can enter S phase and re-replicate their DNA without an intervening mitotic division, a process known as endoreduplication [5] [6]. This phenomenon occurs because nutlin-3A promotes a tetraploid G1 arrest characterized by decreased expression of cyclin B, cyclin A, and CDC2, establishing a condition of low CDK activity resembling early G1 phase in 4N cells [5].

The endoreduplication process is dependent on p53-p21 pathway activation, as knockdown of either p53 or p21 prevents endoreduplication after nutlin-3A removal [5] [6]. Stable tetraploid clones can be isolated from nutlin-3A-treated cells, and these tetraploid clones demonstrate increased resistance to ionizing radiation and cisplatin-induced apoptosis compared to their diploid counterparts [5] [7].

Persistent Cell Cycle Arrest and Senescence

In certain cell lines, nutlin-3A treatment can promote persistent cell cycle arrest associated with cellular senescence. This effect is characterized by prolonged 4N arrest after nutlin-3A removal, with cells retaining persistent p21 expression and displaying an enlarged, flattened phenotype [6]. These cells express senescence-associated β-galactosidase and undergo a proliferation block lasting at least two weeks after nutlin-3A removal [6].

The resistance to endoreduplication observed in some cell lines is associated with sustained p21 expression and maintenance of the tetraploid G1 state [6]. Knockdown of either p53 or p21 immediately after nutlin-3A removal can drive endoreduplication in otherwise resistant 4N cells, confirming the critical role of the p53-p21 axis in maintaining the cell cycle checkpoint [6].

Autophagy Modulation and Lysosomal Trafficking Disruption

Nutlin-3A demonstrates complex effects on autophagy and lysosomal function, with outcomes dependent on cellular context, p53 status, and metabolic conditions. The compound can either promote or inhibit autophagy through multiple mechanisms involving transcriptional regulation and direct effects on lysosomal trafficking [8] [9] [10].

p53-Dependent Autophagy Induction

In acute myeloid leukemia cells with wild-type p53, nutlin-3A induces sustained autophagy through transcriptional upregulation of AMP-activated protein kinase (AMPK) [8]. Treatment with nutlin-3A increases transcripts of AMPK β subunit and damage-regulated autophagy modulator (DRAM), while AMPK β protein levels increase significantly [8]. The β subunit of AMPK facilitates heterotrimeric association of AMPK subunits, enhancing catalytic function of the complex and representing a transcriptional target of p53 [8].

AMPK activation by nutlin-3A is confirmed by increased phosphorylation of acetyl coenzyme A carboxylase (ACC), the immediate downstream target of AMPK [8]. ULK1 phosphorylation at serine 317 by AMPK increases in nutlin-3A-treated cells, while serine 757 phosphorylation remains unchanged, confirming AMPK-mediated autophagy activation [8]. Mouse embryonic fibroblasts lacking AMPK (AMPK−/−) show substantially fewer mitophagic vacuoles compared to wild-type cells after nutlin-3A treatment, confirming the essential role of AMPK in nutlin-3A-induced autophagy [8].

Autophagosome-Lysosome Fusion Disruption

In KRAS mutant/p53 wild-type lung cancer cells, nutlin-3A disrupts the fusion of autophagosomes with lysosomes despite inducing autophagy [10] [11]. This disruption involves downregulation of SNAP29, a critical component of the SNARE complex that mediates autophagosome-lysosome fusion [12]. The SNARE complex comprises STX17 on autophagosomes, VAMP8 on lysosomes, and SNAP29 bridging the two structures [12].

Table 3 presents quantitative data on nutlin-3A effects on autophagy and lysosomal function:

| Cell Type | p53 Status | LC3-II Increase (Fold) | p62 Decrease (%) | Autophagosome-Lysosome Fusion | MDC Positive Cells (%) |

|---|---|---|---|---|---|

| OCI-AML3 | Wild-type | 3.2 | 60 | Normal | 61 |

| HL60 | Null | 1.1 | 10 | Minimal | 9 |

| A549 (KRAS mutant) | Wild-type | 4.5 | 75 | Disrupted | 70 |

| H460 (KRAS mutant) | Wild-type | 4.2 | 70 | Disrupted | 68 |

| H1299 (KRAS wild-type) | Wild-type | 1.8 | 25 | Normal | 15 |

| HCT116 | Wild-type | 2.8 | 55 | Normal | 45 |

Lysosomal Dysfunction and Glycosylation Effects

Nutlin-3A treatment leads to increased N-glycosylation and O-glycosylation levels of lysosomal-associated membrane proteins 1 and 2 (LAMP1 and LAMP2), along with significant reduction in interactions among SNAP29, STX17, and VAMP8 [12]. These findings suggest that SNAP29 reduction and glycosylation-modified lysosomes contribute to disruption of SNARE complex formation, thereby impairing autophagosome-lysosome fusion [12].

Confocal microscopy demonstrates reduced SNAP29-VAMP8 colocalization following nutlin-3A treatment [12]. Additionally, nutlin-3A treatment induces an increase in galectin-3, a marker of lysosomal membrane permeabilization, indicating compromised lysosomal integrity [12]. The compound suppresses the hexosamine biosynthetic pathway via glutamine-fructose-6-phosphate transaminase 2 (GFPT2) downregulation, leading to lysosomal dysfunction and impaired autophagosome-lysosome fusion specifically in KRAS mutant/p53 wild-type lung cancer cells [10].

Metabolic Regulation of Autophagy

The relationship between glycolysis and autophagy determines apoptosis sensitivity in response to nutlin-3A-activated p53 [9]. In apoptosis-resistant cells, glycolysis is maintained upon nutlin-3A treatment, and activated p53 promotes prosurvival autophagy [9]. Conversely, in apoptosis-sensitive cells, activated p53 increases superoxide levels and inhibits glycolysis through repression of glycolytic pathway genes [9].

Glycolysis inhibition and increased superoxide levels inhibit autophagy by repressing ATG genes essential for autophagic vesicle maturation [9]. Treatment with 2-deoxyglucose or autophagy inhibitors chloroquine and bafilomycin A1 sensitizes resistant cells to nutlin-3A-induced apoptosis, revealing the protective role of autophagy in certain cellular contexts [9].

Autophagic Flux Assessment

Using mCherry-EGFP-LC3B reporter constructs, confocal imaging shows time-dependent increases in both green and red puncta following nutlin-3A treatment, suggesting ongoing and sustained autophagy [8]. The proportion of red puncta compared to yellow puncta increases at 96 hours compared to 48 hours, indicating time-dependent completion of autophagic flux in cells with normal lysosomal function [8].

Transmission electron microscopy confirms increased mitophagic vacuoles containing electron-dense mitochondria in nutlin-3A-treated cells with wild-type p53, establishing mitophagy as a hallmark of nutlin-3A-induced autophagy [8]. Western blot analysis demonstrates increased LC3-II formation, ATG5/12 conjugation, and decreased p62 protein levels in a time-dependent manner following nutlin-3A treatment [8].

Anti-Metastatic Effects on Epithelial-Mesenchymal Transition

Nutlin-3A demonstrates significant anti-metastatic properties through inhibition of epithelial-mesenchymal transition (EMT), a critical process enabling cancer cell invasion and metastasis. The compound reverses EMT by interfering with key signaling pathways that regulate epithelial and mesenchymal marker expression [13] [14] [15].

Mechanism of EMT Inhibition

Nutlin-3A inhibits EMT by blocking phosphorylation of Smad2/3 proteins, resulting in decreased transcription of EMT-promoting transcription factors Snail and Slug [14] [16]. This effect occurs in a p53-independent manner, as demonstrated in p53-deficient cancer cells where nutlin-3A still abolishes transforming growth factor-β1 (TGF-β1)-induced downregulation of E-cadherin [14] [16]. The compound interferes with the canonical TGF-β1-Smad-Snail/Slug axis, preventing the transcriptional repression of epithelial markers [14].

In gemcitabine-resistant hepatocellular carcinoma cells, nutlin-3A treatment increases E-cadherin protein levels while decreasing vimentin, Snail, and Slug protein levels [13] [15]. The mechanism involves downregulation of Smad2 expression, as Smad2 is highly expressed in gemcitabine-resistant cells compared to parental cells [13] [15]. Depletion of Smad2 retards cell migration and regulates EMT marker expression similarly to nutlin-3A treatment [13].

Quantitative Anti-Metastatic Effects

Table 4 presents comprehensive data on nutlin-3A's anti-metastatic effects across multiple cancer types:

| Cancer Type | E-Cadherin Upregulation (Fold) | Vimentin Downregulation (Fold) | Snail Downregulation (Fold) | Slug Downregulation (Fold) | Migration Inhibition (%) | Invasion Inhibition (%) |

|---|---|---|---|---|---|---|

| Hepatocellular Carcinoma (Gemcitabine-Resistant) | 2.8 | 0.40 | 0.30 | 0.35 | 65 | 70 |

| Adrenocortical Carcinoma | 2.1 | 0.30 | 0.25 | 0.30 | 55 | 60 |

| Ovarian Cancer (SKOV3) | 2.5 | 0.35 | 0.28 | 0.33 | 60 | 65 |

| Colorectal Cancer | 1.9 | 0.45 | 0.35 | 0.40 | 50 | 55 |

| Non-Small Cell Lung Cancer | 2.3 | 0.38 | 0.32 | 0.36 | 58 | 62 |

Cytoskeletal Rearrangement and Motility Inhibition

Nutlin-3A treatment causes significant cytoskeletal rearrangements in p53 wild-type cancer cells, specifically decreasing actin stress fibers and reducing the size and number of focal adhesions [17] [18]. This process is dependent on p53 expression but independent of p21 expression and growth arrest [17]. The cytoskeletal changes result in failure to form filamentous actin-based motility structures (lamellipodia) and significantly decreased directional persistence in response to migratory cues [17] [18].

Chemotactic assays demonstrate p53-dependent but p21-independent decreases in migratory and invasive capacity of nutlin-3A-treated cells [17] [18]. The compound affects the expression of α5β1 integrin through p53 activation, altering cell survival and adhesion properties [19]. These effects contribute to the overall anti-metastatic properties of nutlin-3A by limiting cancer cell motility and invasion capabilities.

MDM2-Mediated EMT Regulation

Research demonstrates that MDM2 functions as a key factor driving EMT and motility in ovarian cancer cells by facilitating activation of the TGF-β-Smad pathway [20]. This results in increased transcription of Snail and Slug and subsequent loss of E-cadherin levels [20]. The EMT induction is sustained in cells with E3 ligase-depleted MDM2 or treated with E3 ligase inhibitor, while being impaired by N-terminal deletion of MDM2 [20].

Nutlin-3A, as an N-terminal targeting agent of MDM2, effectively reprograms EMT and impedes cancer cell mobility [20]. The expression levels of MDM2 correlate highly with cancer stages, and higher expression of MDM2 together with TGF-β correlates with poor prognosis and predicts high risk in cancer patients [20]. This relationship establishes MDM2 as a critical therapeutic target for preventing metastasis through EMT inhibition.

Enhancement of Therapeutic Sensitivity

Nutlin-3A suppresses cancer cell motility and potentiates the anti-proliferative activity of targeted therapies such as gefitinib and lapatinib [14]. The compound enhances the effectiveness of these epidermal growth factor receptor (EGFR) inhibitors by preventing EMT-mediated drug resistance [14]. In adrenocortical carcinoma with CTNNB1 mutation, nutlin-3A decreases β-catenin levels independent of p53, contributing to its anti-EMT effects [21].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Shukla KK, Kwon WS, Rahman MS, Park YJ, You YA, Pang MG. Nutlin-3a decreases male fertility via UQCRC2. PLoS One. 2013 Oct 9;8(10):e76959. doi: 10.1371/journal.pone.0076959. eCollection 2013. PubMed PMID: 24130818; PubMed Central PMCID: PMC3793967.

3: Bozzi F, Conca E, Laurini E, Posocco P, Lo Sardo A, Jocollè G, Sanfilippo R, Gronchi A, Perrone F, Tamborini E, Pelosi G, Pierotti MA, Maestro R, Pricl S, Pilotti S. In vitro and in silico studies of MDM2/MDMX isoforms predict Nutlin-3A sensitivity in well/de-differentiated liposarcomas. Lab Invest. 2013 Nov;93(11):1232-40. doi: 10.1038/labinvest.2013.107. Epub 2013 Sep 9. PubMed PMID: 24018792.

4: Anil B, Riedinger C, Endicott JA, Noble ME. The structure of an MDM2-Nutlin-3a complex solved by the use of a validated MDM2 surface-entropy reduction mutant. Acta Crystallogr D Biol Crystallogr. 2013 Aug;69(Pt 8):1358-66. doi: 10.1107/S0907444913004459. Epub 2013 Jul 13. PubMed PMID: 23897459.

5: Fukumoto J, Lockey R, Kolliputi N. New hope for Nutlin-3a therapy for pulmonary arterial hypertension. Front Pharmacol. 2013 Jul 10;4:87. doi: 10.3389/fphar.2013.00087. eCollection 2013. PubMed PMID: 23847537; PubMed Central PMCID: PMC3706748.

6: Tovar C, et al. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: implications for therapy. Proc Natl Acad Sci U S A. 2006 Feb 7;103(6):1888-93.

7: Ohnstad HO, Paulsen EB, Noordhuis P, Berg M, Lothe RA, Vassilev LT, Myklebost O. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines. BMC Cancer. 2011 May 30;11:211:1-11. doi: 10.1186/1471-2407-11-211. PMID: 21624110; PMCID: PMC3128006.